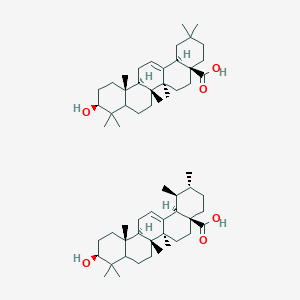
Urcin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urcin, also known as this compound, is a useful research compound. Its molecular formula is C60H96O6 and its molecular weight is 913.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties
Urcin exhibits a range of pharmacological properties that make it a candidate for therapeutic applications. Research has demonstrated its efficacy in various biological activities:
- Anticancer Activity : this compound has been studied for its potential to inhibit cancer cell proliferation. A study involving 19 compounds from the sea urchin Diadema savignyi showed promising results against colorectal cancer cell lines (HCT116) through molecular docking and in vitro assays . The compound's ability to interact with specific receptors, such as importin-11, indicates its potential as a targeted therapy.
- Antimicrobial Effects : Sea urchin extracts, including this compound, have demonstrated antibacterial and antifungal properties. These compounds can be effective against various pathogens, making them valuable in developing new antimicrobial agents .
- Anti-inflammatory and Hepatoprotective Effects : this compound has been linked to anti-inflammatory responses and protection against liver damage. Studies have indicated that compounds derived from sea urchins can modulate inflammatory pathways and protect against hepatotoxicity .
Biomedical Research Applications
This compound is not only significant in pharmacology but also plays a crucial role in biomedical research:
- Genetic Studies : Recent advancements have led to the creation of genetically modified sea urchins with fully mapped genomes. These organisms serve as models for studying human disease genes, providing insights into developmental biology and the effects of environmental pollutants on health . this compound's role in these studies enhances our understanding of cellular mechanisms relevant to human diseases.
- Tissue Engineering : this compound-derived collagen is being explored for its applications in skin regeneration. Collagen-based scaffolds offer promising alternatives to traditional skin grafts, facilitating wound healing and tissue repair .
Comprehensive Data Table
The following table summarizes the key applications of this compound based on current research findings:
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of this compound derivatives through molecular docking techniques. The findings revealed that certain compounds exhibited strong binding affinities to the importin-11 receptor, suggesting their potential as therapeutic agents against colorectal cancer .
Case Study 2: Antimicrobial Properties
Research conducted on various sea urchin species highlighted their antimicrobial capabilities. Extracts containing this compound were shown to effectively inhibit the growth of pathogenic bacteria and fungi, supporting their use in developing new treatments for infections .
Propriétés
Numéro CAS |
64115-78-2 |
|---|---|
Formule moléculaire |
C60H96O6 |
Poids moléculaire |
913.4 g/mol |
Nom IUPAC |
(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid;(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/2C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7;1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33);8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t18-,19+,21?,22-,23+,24-,27+,28-,29-,30+;20-,21?,22-,23+,27+,28-,29-,30+/m11/s1 |
Clé InChI |
GTSCNSPEVATRDO-QRDUKVGOSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O.CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@H]2[C@H]1C)C)C(=O)O.C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O.CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Key on ui other cas no. |
72993-42-1 |
Synonymes |
urcin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















